

In Vitro Biological Activity of [Leu15]-Gastrin I (human): A Comparative Guide

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activity of **[Leu15]-Gastrin I (human)** with its native counterpart, Gastrin I. [Leu15]-Gastrin I is a synthetic analog of human Gastrin I, a peptide hormone crucial for stimulating gastric acid secretion and regulating gastrointestinal mucosal growth. The substitution of methionine at position 15 with leucine enhances the peptide's stability by preventing oxidation, without compromising its biological function. This guide details the comparative receptor binding affinities, signal transduction pathways, and functional cellular responses, supported by experimental data and detailed protocols.

Comparative Analysis of In Vitro Activity

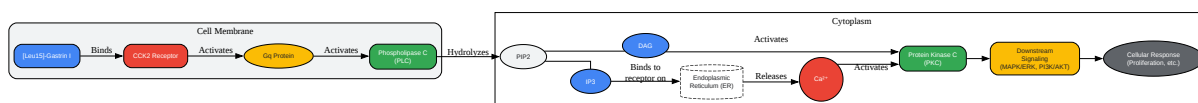
The biological activity of [Leu15]-Gastrin I is primarily mediated through the cholecystokinin 2 receptor (CCK2R), a G-protein coupled receptor also known as the gastrin receptor. Upon binding, it initiates a cascade of intracellular events that regulate various cellular processes.

Parameter	[Leu15]-Gastrin I (human)	Gastrin I (human)	Cell Line	Reference
Receptor Binding Affinity (IC50)	0.86 ± 0.05 nM	Not explicitly compared	A431-CCK2R(+) cell membranes	[1]
Receptor Binding Affinity (Ki)	Not explicitly stated	0.3 - 1 nM	Not explicitly stated	[2]
Calcium Mobilization (EC50)	Data not available	Data not available		
Cell Proliferation (EC50)	Data not available	Nanomolar concentration	HT-29	[3]

Note: Direct comparative studies for EC50 values in calcium mobilization and cell proliferation assays were not readily available in the reviewed literature. The provided data for Gastrin I in cell proliferation indicates activity in the nanomolar range.

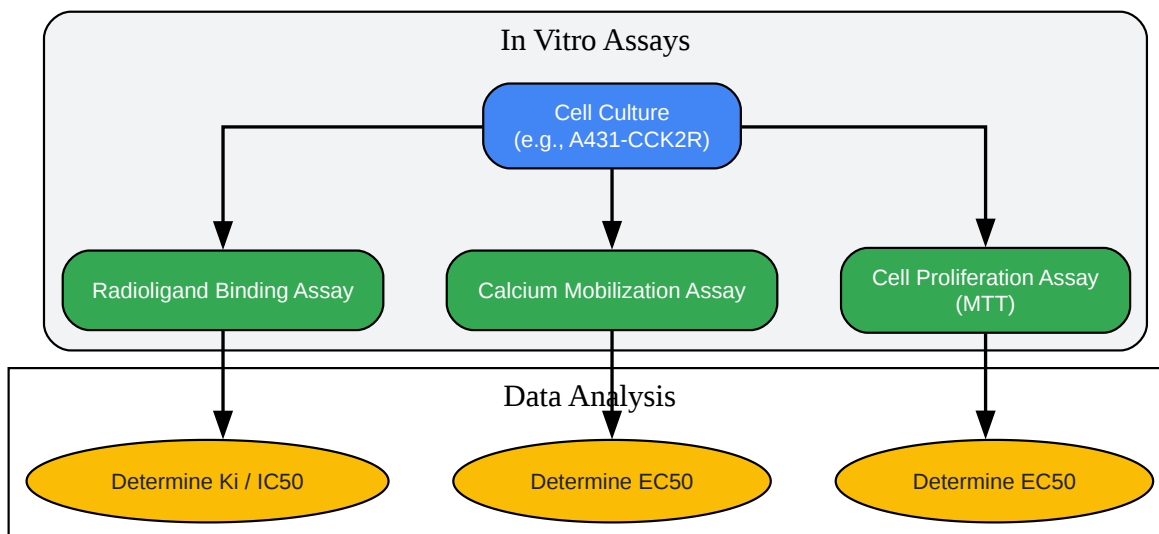
Signaling Pathways and Experimental Workflows

The binding of [Leu15]-Gastrin I to the CCK2R activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a well-defined signaling cascade leading to physiological responses such as gastric acid secretion and cell proliferation.



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Caption: CCK2R signaling pathway activated by [Leu15]-Gastrin I.



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Caption: General workflow for in vitro characterization.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of [Leu15]-Gastrin I to the CCK2 receptor.

Materials:

- Cell Line: A431 cells stably transfected with human CCK2R (A431-CCK2R).[4]
- Radioligand: [125I-Tyr12, Leu15]gastrin.[1]
- Competitor: **[Leu15]-Gastrin I (human)** and Gastrin I (human).

- Binding Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCl₂, 35 μ M bacitracin.[1]
- Wash Buffer: Ice-cold PBS.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Culture A431-CCK2R cells to confluence and prepare cell membrane homogenates.
- In a 96-well filter plate, add increasing concentrations of the unlabeled competitor ([Leu15]-Gastrin I or Gastrin I).
- Add a fixed concentration of the radioligand ([125I-Tyr12, Leu15]gastrin) to each well.
- Add the cell membrane homogenate to initiate the binding reaction.
- Incubate for 1 hour at 22°C with gentle agitation.[1]
- Terminate the binding by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
- Measure the radioactivity of the filters using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of unlabeled gastrin.
- Calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The K_i value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

- Cell Line: CCK2R-expressing cells (e.g., AR42J, A431-CCK2R).[\[4\]](#)[\[5\]](#)
- Ligands: **[Leu15]-Gastrin I (human)** and Gastrin I (human).
- Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
- Assay Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
- 96-well black, clear-bottom plates.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Seed the CCK2R-expressing cells in a 96-well plate and grow to confluence.
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells with assay buffer to remove excess dye.
- Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
- Inject varying concentrations of the ligand ([Leu15]-Gastrin I or Gastrin I) into the wells.
- Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
- The peak fluorescence response is used to determine the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

Cell Proliferation (MTT) Assay

This assay assesses the effect of [Leu15]-Gastrin I on cell viability and proliferation.

Materials:

- Cell Line: Gastric cancer cell lines (e.g., AGS, MKN1) or other CCK2R-expressing cell lines.
[\[6\]](#)

- Ligands: **[Leu15]-Gastrin I (human)** and Gastrin I (human).
- MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization Solution: DMSO or a solution of SDS in HCl.
- 96-well clear plates.
- Microplate spectrophotometer.

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density.
- Allow the cells to attach and grow for 24 hours.
- Replace the medium with a serum-free or low-serum medium and incubate for another 24 hours to synchronize the cells.
- Treat the cells with varying concentrations of the ligand ([Leu15]-Gastrin I or Gastrin I) for a specified period (e.g., 24-72 hours).
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. Calculate the EC50 for cell proliferation.

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